REACTION_CXSMILES
|
P(Br)(Br)[Br:2].[Br:5][C:6]1[C:7]([CH2:16]O)=[CH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2>C(OCC)C>[Br:5][C:6]1[C:7]([CH2:16][Br:2])=[CH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2
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Name
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|
Quantity
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3.7 mL
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Type
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reactant
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Smiles
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P(Br)(Br)Br
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Name
|
|
Quantity
|
8.55 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=CC2=CC=CC=C2C1)CO
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Name
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Quantity
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80 mL
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Type
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solvent
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Smiles
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C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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the reaction was concentrated
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Type
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CUSTOM
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Details
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partitioned between CH2Cl2 and H2O
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Type
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CUSTOM
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Details
|
The organic layer was separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
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Concentration in vacuo
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Reaction Time |
1 h |
Name
|
|
Type
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product
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Smiles
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BrC=1C(=CC2=CC=CC=C2C1)CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |